![molecular formula C16H7Cl2NOS B14439229 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one CAS No. 76618-19-4](/img/structure/B14439229.png)
6,10-Dichloro-5h-benzo[a]phenothiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dichloro-5h-benzo[a]phenothiazin-5-one: is a chemical compound belonging to the phenothiazine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenothiazine compounds .
Applications De Recherche Scientifique
Chemistry: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Medicine: Research has indicated that this compound and its derivatives possess anticancer properties. They have been studied for their ability to inhibit the growth of cancer cells and induce apoptosis .
Industry: In the industrial sector, phenothiazine derivatives are used as dyes and pigments. They are also employed in the production of antioxidants for lubricants and fuels .
Mécanisme D'action
The mechanism of action of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets. The compound has been shown to interact with Type I signal peptidase (SPase), an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation . Additionally, its anticancer activity is attributed to its ability to induce oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 6-Chloro-5H-benzo[a]phenothiazin-5-one
- 5-Oxo-5H-benzo[a]phenothiazin-6-ylamino benzoic acid derivatives
- 6-Chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine
Uniqueness: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacologically active compound .
Propriétés
Numéro CAS |
76618-19-4 |
|---|---|
Formule moléculaire |
C16H7Cl2NOS |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
6,10-dichlorobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7Cl2NOS/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
Clé InChI |
LONMCUOYVWZGAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)SC3=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



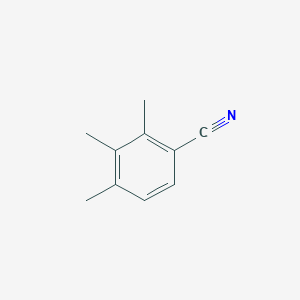
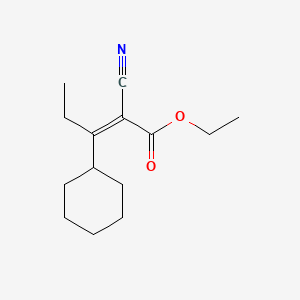
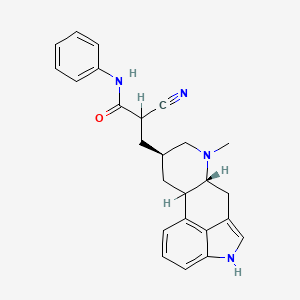



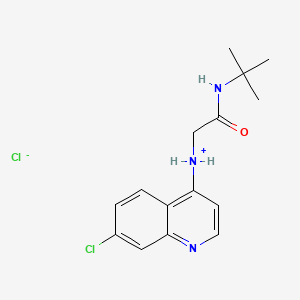



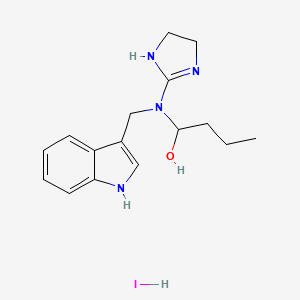
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
